molecular formula C12H20N2O3S B2760077 2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide CAS No. 2305270-85-1

2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

Cat. No. B2760077
M. Wt: 272.36
InChI Key: WDXBKKWLLRJYNM-UHFFFAOYSA-N
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Description

Pyrrole-3-carboxamide derivatives are known for their biological activities . They are often used as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein highly expressed in various malignant tumors . These derivatives can silence tumor suppressor genes via trimethylation of H3K27 .


Synthesis Analysis

Pyrrole synthesis often involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the [3+2] cycloaddition reaction of TosMIC as 3-atom synthon with electron-deficient olefins .


Molecular Structure Analysis

The molecular structure of pyrrole-3-carboxamide derivatives is characterized by a pyrrole ring system, which is a five-membered aromatic heterocycle .


Chemical Reactions Analysis

The C 2 and C 5 positions of pyrroles are more reactive for C–H bond functionalization as compared to the C 3 and C 4 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole-3-carboxamide derivatives can vary depending on the specific compound. For instance, pyrrole is known to be a flammable liquid .

Safety And Hazards

Pyrrole is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It can cause serious eye damage .

Future Directions

The future research directions could involve further exploration of the therapeutic potential of pyrrole-3-carboxamide derivatives, especially their role as EZH2 inhibitors .

properties

IUPAC Name

2-(2-ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-2-18(16,17)7-6-14-8-9-4-3-5-10(9)11(14)12(13)15/h2,9-11H,1,3-8H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXBKKWLLRJYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCN1CC2CCCC2C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Ethenesulfonyl)ethyl]-octahydrocyclopenta[c]pyrrole-1-carboxamide

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